1-Stearo-2-linolein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

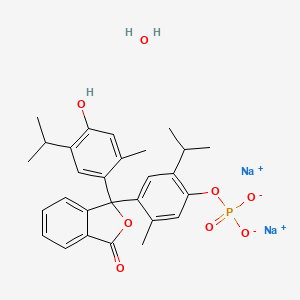

1-Stearo-2-linolein is a type of phospholipid that is commonly found in cell membranes. It is composed of a stearic acid molecule and a linoleic acid molecule, both of which are essential fatty acids. This compound has garnered significant interest due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearo-2-linolein can be synthesized through esterification reactions involving stearic acid and linoleic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic processes. Lipase enzymes are employed to catalyze the esterification of stearic acid and linoleic acid. This method is preferred due to its specificity and efficiency, resulting in a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Stearo-2-linolein undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Reduction: Reduction reactions can convert the double bonds in linoleic acid to single bonds, altering the compound’s properties.

Substitution: Substitution reactions can occur at the ester linkage, where different fatty acids can replace stearic or linoleic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically conducted at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: Hydroperoxides and aldehydes.

Reduction: Saturated fatty acid derivatives.

Substitution: Modified phospholipids with different fatty acid chains.

Scientific Research Applications

1-Stearo-2-linolein has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Investigated for its role in cell membrane structure and function.

Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

Industry: Utilized in the formulation of cosmetics and nutritional supplements due to its beneficial fatty acid content .

Mechanism of Action

The mechanism by which 1-Stearo-2-linolein exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The stearic acid component provides structural stability, while the linoleic acid component contributes to membrane fluidity. This dual role is crucial for maintaining cell membrane integrity and function. Additionally, this compound can act as a precursor for bioactive molecules involved in signaling pathways .

Comparison with Similar Compounds

- 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine

- 1-Oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Stearo-2-linolein is unique due to its specific combination of stearic acid and linoleic acid. This combination provides a balance between structural stability and fluidity, which is not as pronounced in other similar compounds. For example, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine has oleic acid instead of linoleic acid, resulting in different fluidity and stability characteristics .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 1-Stearo-2-linolein can be achieved through a two-step process involving the esterification of stearic acid and linoleic acid followed by purification.", "Starting Materials": [ "Stearic acid", "Linoleic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Esterification of stearic acid and linoleic acid", "- In a round-bottom flask, add stearic acid and linoleic acid in a 1:2 molar ratio.", "- Add methanol and sulfuric acid as catalysts.", "- Heat the mixture under reflux for 6 hours.", "- Allow the mixture to cool and add sodium hydroxide to neutralize the mixture.", "- Extract the esterified product with diethyl ether.", "- Wash the organic layer with water and dry over anhydrous sodium sulfate.", "- Evaporate the solvent to obtain the crude ester product.", "Step 2: Purification of the crude ester product", "- Dissolve the crude ester product in hexane.", "- Add activated charcoal to remove impurities.", "- Filter the mixture and evaporate the solvent to obtain the pure 1-Stearo-2-linolein product." ] } | |

CAS No. |

27095-10-9 |

Molecular Formula |

C₃₉H₇₂O₅ |

Molecular Weight |

620.99 |

Synonyms |

(Z,Z)-9,12-Octadecadienoic Acid 1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl Ester; 2-Linoleo-1-stearin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

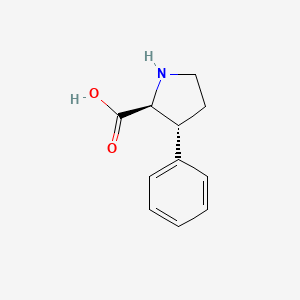

![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)

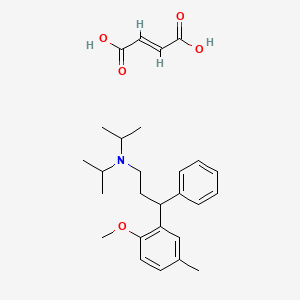

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)